molecular formula C15H10ClNOS B11709844 3-Chloro-N-phenyl-1-benzothiophene-2-carboxamide CAS No. 52694-94-7

3-Chloro-N-phenyl-1-benzothiophene-2-carboxamide

Cat. No.: B11709844
CAS No.: 52694-94-7
M. Wt: 287.8 g/mol
InChI Key: DIHCMBKHZVCJBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Anticancer Activity

Research indicates that benzothiophene derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can induce apoptosis and inhibit cell proliferation in various human tumor cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxicity of similar benzothiophene derivatives against human breast cancer cells (MCF-7) and lung cancer cells (A549). The results showed:

Cell LineIC50 Value (µM)
MCF-712.5
A54915.0

These findings suggest that 3-Chloro-N-phenyl-1-benzothiophene-2-carboxamide may possess comparable anticancer activities, warranting further investigation.

Anti-inflammatory Activity

The structural features of this compound suggest potential anti-inflammatory effects. In vitro studies indicate that benzothiophene derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

The anti-inflammatory activity is hypothesized to occur through the inhibition of the NF-kB signaling pathway, which regulates immune response and inflammation. This inhibition leads to decreased production of inflammatory mediators such as cytokines and chemokines.

Antimicrobial Activity

Preliminary research has shown that benzothiophene derivatives exhibit antimicrobial properties against various bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Data Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings highlight the potential application of this compound in treating bacterial infections.

Cardiovascular Disease Treatment

A recent patent application describes the use of related compounds as inhibitors for branched-chain alpha-keto acid dehydrogenase kinase, suggesting potential applications in treating diabetes, kidney diseases, and heart failure . This highlights the versatility of benzothiophene derivatives in addressing significant health issues.

Properties

CAS No.

52694-94-7

Molecular Formula

C15H10ClNOS

Molecular Weight

287.8 g/mol

IUPAC Name

3-chloro-N-phenyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C15H10ClNOS/c16-13-11-8-4-5-9-12(11)19-14(13)15(18)17-10-6-2-1-3-7-10/h1-9H,(H,17,18)

InChI Key

DIHCMBKHZVCJBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.